molecular formula C13H13ClFNO4S B2508868 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 1798486-79-9

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2508868
CAS No.: 1798486-79-9
M. Wt: 333.76
InChI Key: OZXMRNJXOIPHFW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a furan-2-yl and methoxyethyl group attached to the sulfonamide moiety

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Sulfonation: The halogenated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Coupling Reaction: The furan-2-yl and methoxyethyl groups are introduced through a coupling reaction, often using a suitable base and solvent under controlled temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles, leading to the formation of new C-N or C-C bonds.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain cancers and inflammatory disorders.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the sulfonamide group suggests potential inhibition of enzyme activity, while the furan ring may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide include:

  • 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-[2-(2-furyl)-2-hydroxypropyl]benzenesulfonamide
  • 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

These compounds share similar structural features but differ in the substituents attached to the sulfonamide group

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO4S/c1-19-13(12-3-2-6-20-12)8-16-21(17,18)9-4-5-11(15)10(14)7-9/h2-7,13,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMRNJXOIPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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